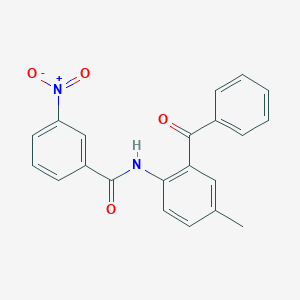

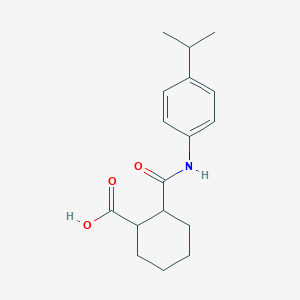

![molecular formula C15H12N4OS B274076 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as MPTP, is a synthetic compound that was accidentally discovered to cause Parkinson's disease-like symptoms in humans. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. Despite its toxicity, MPTP has been widely used in scientific research as a tool to study Parkinson's disease and dopaminergic neurons.

Mecanismo De Acción

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra.

Biochemical and Physiological Effects:

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease in animal models results in a decrease in dopamine levels in the brain, which leads to motor deficits such as tremors, bradykinesia, and rigidity. It also causes non-motor symptoms such as sleep disturbances, cognitive impairment, and depression. 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease has been shown to mimic many aspects of the human disease, making it a valuable tool for scientific research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a model for Parkinson's disease in laboratory experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, its ability to mimic many aspects of the human disease, and its reproducibility. However, there are also limitations to using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, including its toxicity, its potential to cause non-specific effects, and its inability to fully replicate the human disease.

Direcciones Futuras

For research involving 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include the development of new therapeutic interventions for Parkinson's disease, the identification of biomarkers for early diagnosis and disease progression, and the investigation of the underlying mechanisms of the disease. Additionally, there is a need for further research to better understand the limitations and potential non-specific effects of using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a model for Parkinson's disease.

Métodos De Síntesis

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be synthesized through a multistep process involving the condensation of 2-thiohydantoin with 3-bromoacetophenone, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The final product is obtained after recrystallization from ethanol.

Aplicaciones Científicas De Investigación

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively used in scientific research as a model for Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease in animal models has been used to study the pathophysiology of the disease, as well as to test potential therapeutic interventions.

Propiedades

Nombre del producto |

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |

|---|---|

Fórmula molecular |

C15H12N4OS |

Peso molecular |

296.3 g/mol |

Nombre IUPAC |

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |

InChI |

InChI=1S/C15H12N4OS/c1-9-11-12(18-17-9)14(20)19(15-16-7-8-21-15)13(11)10-5-3-2-4-6-10/h2-8,13H,1H3,(H,17,18) |

Clave InChI |

MMOJCOHLWFFTRZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(N(C(=O)C2=NN1)C3=NC=CS3)C4=CC=CC=C4 |

SMILES canónico |

CC1=C2C(N(C(=O)C2=NN1)C3=NC=CS3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)

![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)

![3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)

![8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)

![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)

![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)

![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)